molecular formula C19H20N2O4S B2848931 7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 852453-90-8

7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2848931
CAS No.: 852453-90-8
M. Wt: 372.44
InChI Key: FOWFHGVXSRSURC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic core structure incorporating a dioxolane ring. The substituents at positions 6 and 7 include a 3-methylbutylsulfanyl group and a furan-2-ylmethyl moiety, respectively. The dioxolane ring enhances rigidity, while the sulfur-containing substituent may improve lipophilicity. Structural analogs of this compound have been investigated for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-(3-methylbutylsulfanyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(2)5-7-26-19-20-15-9-17-16(24-11-25-17)8-14(15)18(22)21(19)10-13-4-3-6-23-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFHGVXSRSURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=CO4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the quinazolinone structure. The final steps involve the incorporation of the dioxolo group and the 3-methylbutylsulfanyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and thiols.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 7-[(furan-2-yl)methyl]-6-[(3-methylbutyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name R1 (Position 7) R2 (Position 6) Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Furan-2-ylmethyl 3-Methylbutylsulfanyl C₂₀H₂₂N₂O₄S 386.47 Not reported
4k 4-Fluorophenyl 4-Fluorophenyl C₄₅H₃₅N₄O₂F₄ 738.77 303–305
4l 4-Methoxyphenyl 4-Methoxyphenyl C₄₈H₄₄N₄O₆ 772.89 228–230
4d Phenyl Phenyl C₄₅H₃₉N₄O₂ 667.67 223–226
BB80870 Furan-2-ylmethyl [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl C₂₄H₁₈N₄O₆S 490.49 Not reported

Key Observations:

  • Substituent Effects on Lipophilicity : The 3-methylbutylsulfanyl group in the target compound increases lipophilicity compared to aromatic substituents (e.g., 4k, 4l, 4d). However, BB80870 (with a heterocyclic oxadiazole substituent) exhibits intermediate polarity due to its methoxyphenyl-oxadiazole moiety .
  • Steric Hindrance : The bulkier substituents in 4k and 4l (aromatic rings) may restrict rotational freedom compared to the flexible 3-methylbutyl chain in the target compound.

Spectroscopic and Physical Properties

  • Infrared (IR) Spectroscopy :
    • The target compound’s dioxolane ring is expected to show strong C–O–C stretching vibrations near 1,600–1,650 cm⁻¹, similar to analogs like 4k and 4l .
    • The 3-methylbutylsulfanyl group would exhibit C–S stretching at ~600–700 cm⁻¹, distinct from the aryl-S vibrations in 4k/4l.
  • NMR Analysis :
    • In 4k, fluorine substituents generate characteristic splitting patterns (e.g., δC 115.0–116.4 ppm with ²JCF coupling) absent in the target compound .
    • The furan-2-ylmethyl group in the target compound would show proton resonances near δH 6.2–7.6 ppm (furan protons) and δC ~110–150 ppm (aromatic carbons), comparable to BB80870 .

Research Implications

The target compound’s combination of a flexible sulfur-containing chain and aromatic furan positions it uniquely among quinazolinones. Its reduced molecular weight (386.47 vs. 490.49–772.89 in analogs) suggests improved bioavailability, while the dioxolane ring may enhance metabolic stability. Further studies should explore its pharmacokinetic profile relative to fluorinated (4k) and methoxylated (4l) derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

A1. The synthesis involves multi-step reactions, typically starting with the formation of the quinazolin-8-one core. Key steps include:

  • Sulfanyl group introduction : A nucleophilic substitution reaction using 3-methylbutyl thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Furan-2-ylmethyl attachment : Alkylation with furfuryl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
  • Cyclization : Acid-mediated closure of the [1,3]dioxolo ring using acetic acid under reflux .
    Optimization involves adjusting solvent polarity (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. How is the compound’s structure confirmed, and what spectroscopic techniques are most reliable?

A2. Structural confirmation requires:

  • ¹H/¹³C NMR : Peaks for the furan ring (δ 6.2–7.4 ppm for aromatic protons) and methyl groups in the sulfanyl substituent (δ 0.8–1.6 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₃N₂O₄S) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinones?

A3. Discrepancies often arise from:

  • Substituent effects : The furan and sulfanyl groups influence solubility and target binding. For example, replacing 3-methylbutyl with shorter chains reduces hydrophobic interactions, altering activity .
  • Assay variability : Standardize protocols (e.g., consistent cell lines, IC₅₀ measurements) and validate results with orthogonal assays (e.g., enzymatic vs. cellular inhibition) .
  • Metabolite interference : Use LC-MS to identify active metabolites that may contribute to observed effects .

Q. Q4. What experimental design challenges arise in studying this compound’s mechanism of action, and how can they be mitigated?

A4. Key challenges include:

  • Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by proteomic analysis .
  • Off-target effects : Employ siRNA knockdown or CRISPR-Cas9 gene editing to validate specificity .
  • Pharmacokinetic profiling : Conduct in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to predict metabolic liabilities .

Q. Q5. How does the compound’s stability under varying pH and temperature conditions impact formulation strategies?

A5. Stability studies reveal:

  • pH sensitivity : The [1,3]dioxolo ring hydrolyzes in acidic conditions (pH < 4), requiring enteric coating for oral delivery .
  • Thermal degradation : Above 60°C, the sulfanyl group oxidizes to sulfoxide (confirmed by TLC and HPLC). Lyophilization is recommended for long-term storage .

Methodological Comparisons

Q. Q6. What analytical methods are most effective for quantifying this compound in biological matrices?

A6.

Method Conditions Sensitivity (LOD) Reference
HPLC-UV C18 column, acetonitrile/water (70:30), λ = 254 nm0.1 µg/mL
LC-MS/MS ESI+ mode, MRM transitions for m/z 409 → 2910.01 ng/mL
Microdialysis Coupled with capillary electrophoresis for real-time monitoring in brain tissue10 nM

Q. Q7. How do structural modifications (e.g., replacing the furan group) affect reactivity and bioactivity?

A7.

  • Furan vs. thiophene : Thiophene increases π-stacking interactions but reduces metabolic stability (higher CYP450 oxidation) .
  • Sulfanyl chain length : Longer chains (e.g., pentyl) enhance membrane permeability but increase cytotoxicity (CC₅₀ reduced by 40% in HepG2 cells) .

Data Interpretation

Q. Q8. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

A8. Contradictions may stem from:

  • Enzyme isoforms : Test against purified isoforms (e.g., COX-2 vs. COX-1) to isolate selectivity .
  • Redox interference : The compound may act as a redox cycler in assays using tetrazolium dyes (e.g., MTT), leading to false positives. Validate with ATP-based assays (e.g., CellTiter-Glo) .

Q. Q9. What computational tools can predict binding modes of this compound with target proteins?

A9.

  • Molecular docking : AutoDock Vina with homology models (e.g., quinazolinone-binding kinases) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Safety and Handling

Q. Q10. What safety protocols are critical when handling this compound in the lab?

A10.

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods during synthesis (volatile solvents like DMF) .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

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